molecular formula C10H11ClO3 B2777794 5-Chloro-2-(propan-2-yloxy)benzoic acid CAS No. 634154-62-4

5-Chloro-2-(propan-2-yloxy)benzoic acid

Cat. No.: B2777794
CAS No.: 634154-62-4
M. Wt: 214.65
InChI Key: BZSZQGDPHHWWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(propan-2-yloxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Esterification: Isopropyl esters of this compound.

    Reduction: 5-chloro-2-(propan-2-yloxy)benzyl alcohol.

Scientific Research Applications

5-Chloro-2-(propan-2-yloxy)benzoic acid is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(propan-2-yloxy)benzoic acid
  • 5-Fluoro-2-(propan-2-yloxy)benzoic acid
  • 5-Iodo-2-(propan-2-yloxy)benzoic acid

Uniqueness

5-Chloro-2-(propan-2-yloxy)benzoic acid is unique due to its specific chlorine substitution, which imparts distinct chemical properties such as reactivity and stability. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative often exhibits different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

5-chloro-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSZQGDPHHWWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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